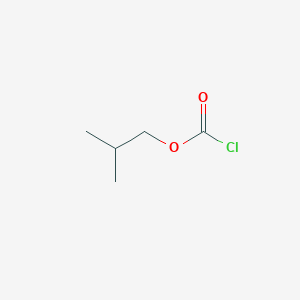

Isobutyl chloroformate

説明

特性

IUPAC Name |

2-methylpropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETUEMZNOLGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2, Array | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052194 | |

| Record name | Isobutyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

129 °C | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

27 °C c.c. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.71 | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2 | |

| Record name | Isobutyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-27-1 | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl chlorocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl Chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isobutyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CHLOROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S785TC0OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Chloroformate (CAS Number: 543-27-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl chloroformate (IBCF), identified by the CAS number 543-27-1, is a highly versatile reagent in organic synthesis, prized for its utility in the construction of key functional groups such as carbamates, esters, and amides. Its application is particularly prominent in the field of drug development and peptide chemistry, where it serves as a critical activating agent for carboxylic acids. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed safety information, and in-depth experimental protocols for its principal applications. The information is curated to assist researchers and professionals in leveraging this reagent effectively and safely in their work.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid with a pungent odor.[1] It is a reactive compound that should be handled with care due to its sensitivity to moisture and heat. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 543-27-1 | [2] |

| Molecular Formula | C5H9ClO2 | [3] |

| Molecular Weight | 136.58 g/mol | [3] |

| Appearance | Colorless to light-colored liquid | [2][3] |

| Boiling Point | 128.8 °C | [2] |

| Melting Point | -80 °C | [4] |

| Density | 1.053 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.407 | [2] |

| Flash Point | 36 °C (closed cup) | [5] |

| Vapor Pressure | 12 hPa at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in hot ethanol, benzene, chloroform, and miscible in ether.[2][4] Reacts with water and moisture in the air.[2] | [2][4] |

Safety and Handling

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is flammable, corrosive, and toxic upon inhalation, ingestion, or skin absorption.[1][2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled).[5]

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[6][7]

A summary of the safety data is provided in Table 2.

| Hazard Classification | GHS Pictograms | Signal Word |

| Flammable liquids (Category 3) | 🔥 | Danger |

| Acute toxicity, Oral (Category 4) | 💀 | |

| Skin corrosion (Category 1B) | corrosive | |

| Serious eye damage (Category 1) | 💀 | |

| Acute toxicity, Inhalation (Category 2) | 💀 |

Core Applications and Reaction Mechanisms

The primary utility of this compound stems from its ability to activate carboxylic acids, forming a highly reactive mixed carbonic-carboxylic anhydride (B1165640). This intermediate is susceptible to nucleophilic attack, facilitating the formation of amides, esters, and other carbonyl derivatives.

Peptide Synthesis: The Mixed Anhydride Method

A cornerstone application of this compound is in peptide synthesis via the mixed anhydride method.[8] This technique offers a valuable alternative to other coupling methods, often minimizing racemization, a critical consideration in peptide chemistry.[9]

The general mechanism involves two key steps:

-

Activation of the N-protected amino acid: The carboxylic acid of an N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with this compound to generate a reactive mixed anhydride intermediate.[5]

-

Nucleophilic attack by the amino component: The free amino group of a second amino acid (or peptide) attacks the carbonyl carbon of the activated amino acid in the mixed anhydride. This leads to the formation of the desired peptide bond and the release of isobutanol and carbon dioxide as byproducts.[5]

Derivatization for Chromatographic Analysis

This compound is widely employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, making them amenable to gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for the analysis of amino acids, biogenic amines, and other polar metabolites in complex biological matrices.[2][5] The derivatization process involves the reaction of the chloroformate with functional groups such as amines, carboxylic acids, and hydroxyls to form their corresponding carbamate, ester, and carbonate derivatives.

Synthesis of Carbamates and Esters

Beyond peptide synthesis, this compound is a valuable reagent for the synthesis of a wide range of carbamates and esters. The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-isobutyloxycarbonyl-protected amines (isobutyl carbamates).[3] Similarly, its reaction with alcohols or phenols affords isobutyl carbonate esters. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4]

Experimental Protocols

The following protocols are provided as examples of the common applications of this compound. Researchers should adapt these procedures to their specific substrates and experimental conditions.

Solution-Phase Peptide Coupling: Synthesis of a Dipeptide

This protocol describes a general procedure for the synthesis of a dipeptide using the mixed anhydride method in solution.

Materials:

-

N-protected amino acid (e.g., Boc-L-Phenylalanine)

-

Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)

-

This compound

-

N-methylmorpholine (NMM)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to -15 °C in an ice-salt or dry ice-acetone bath.

-

Add N-methylmorpholine (1.0 equivalent) dropwise to the cooled solution while stirring.

-

After stirring for 5-10 minutes, add this compound (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C.

-

Stir the reaction mixture for 10-15 minutes to allow for the formation of the mixed anhydride.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous THF or DCM and add N-methylmorpholine (1.0 equivalent) to neutralize the hydrochloride salt.

-

Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of amino acids in an aqueous sample for subsequent GC-MS analysis.[2]

Materials:

-

Aqueous sample containing amino acids

-

This compound

-

Toluene (B28343) or another suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

To 1 mL of the aqueous sample in a vial, add a suitable internal standard.

-

Add pyridine to adjust the pH to approximately 9-10.

-

Add 1 mL of toluene (or another suitable organic solvent) to the vial.

-

Add 50 µL of this compound to the mixture.

-

Vortex the mixture vigorously for 30 seconds to 1 minute.

-

Centrifuge the vial to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The derivatized sample in the organic solvent is now ready for injection into the GC-MS system.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the realms of peptide chemistry and analytical derivatization. Its ability to efficiently activate carboxylic acids via the formation of mixed anhydrides makes it an indispensable tool for the construction of amide and ester bonds. While its reactivity necessitates careful handling and adherence to strict safety protocols, a thorough understanding of its properties and reaction mechanisms allows researchers to harness its full potential. The experimental protocols provided in this guide serve as a foundation for the practical application of this compound in the laboratory, enabling the synthesis of complex molecules and the sensitive analysis of important biological compounds. As research in drug discovery and metabolomics continues to advance, the utility of this compound is poised to remain a cornerstone of modern chemical synthesis and analysis.

References

- 1. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN105732305A - Preparation method for synthesis of methyl isobutyl ketone and methyl isobutyl alcohol - Google Patents [patents.google.com]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Polyamine quantitation by LC-MS using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Isobutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of isobutyl chloroformate (IBCF). The information is intended for professionals in research and development who utilize this reagent in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document aggregates key data, outlines standard experimental methodologies for property determination, and visualizes its fundamental chemical reactions.

Core Physical and Chemical Properties

This compound is a colorless to light-colored liquid known for its pungent odor.[1][2] It is a highly reactive compound, primarily used as an activating agent for carboxylic acids in the synthesis of amides and esters. Its utility in forming mixed anhydrides makes it a valuable tool in peptide coupling reactions.[3][4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values are compiled from various chemical data sources and safety data sheets.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO₂ | [5][6] |

| Molecular Weight | 136.58 g/mol | [3][5][6] |

| Appearance | Colorless to light-yellow, clear liquid with a pungent odor. | [1][2][7] |

| Melting Point | -80 °C | [3][8] |

| Boiling Point | 128.8 - 129 °C | [1][3][5] |

| Density | 1.053 g/mL at 25 °C 1.04 g/cm³ at 20 °C | [3][5][9] |

| Refractive Index (n₂₀/D) | 1.407 - 1.41 | [5][7] |

| Flash Point | 27 °C - 39 °C (closed cup) | [1][2][9][10] |

| Vapor Pressure | 22.8 hPa (17.1 mmHg) at 20 °C 0.33 mmHg at 20 °C | [9][11] |

| Vapor Density (air=1) | 4.71 | [1] |

| Solubility | Reacts with water.[1][2] Miscible with ether, chloroform, and benzene.[7] Soluble in other common organic solvents like acetone (B3395972) and toluene.[12] | [1][2][7][12] |

Experimental Protocols for Property Determination

While specific experimental details for the cited values are proprietary to the manufacturers, the following sections describe standard laboratory protocols for determining the key physical properties of a liquid chemical like this compound. These methodologies are based on internationally recognized standards.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For flammable and corrosive substances like this compound, a micro-scale method is often preferred for safety.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer with appropriate range

-

Heating source (Bunsen burner or heating mantle)

Procedure:

-

A small volume (0.5-1 mL) of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end pointing up, is placed inside the test tube.

-

The test tube is attached to the thermometer and immersed in the Thiele tube's oil bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Measurement

Principle: Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is dried on the outside and weighed again (m₂).

-

The process is repeated with this compound, ensuring all operations are performed in a fume hood. The mass of the pycnometer filled with the sample is recorded (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Flash Point Determination

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A closed-cup method, such as the Pensky-Martens or Tag Closed Cup test, is standard for such liquids.

Apparatus:

-

Pensky-Martens or Tag Closed Cup Tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure (General Outline):

-

The sample cup is filled with this compound to the specified level.

-

The lid is closed, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

Chemical Reactivity and Applications

This compound is a key reagent in organic synthesis, valued for its ability to activate carboxylic acids. This reactivity is central to its application in forming peptides, a critical step in drug development.

Synthesis of this compound

The industrial synthesis of this compound involves the reaction of isobutanol with phosgene.[13] This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Caption: Synthesis of this compound.

Application in Peptide Bond Formation

A primary application of this compound is in peptide synthesis via the mixed anhydride (B1165640) method. A carboxylic acid (e.g., an N-protected amino acid) is first activated with IBCF in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). The resulting mixed anhydride is highly reactive and readily couples with the amino group of another amino acid or peptide to form the desired amide (peptide) bond.[3][4]

Caption: Peptide coupling workflow using IBCF.

References

- 1. This compound | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 1594 - this compound [inchem.org]

- 3. This compound [commonorganicchemistry.com]

- 4. This compound | Reagent for Peptide Synthesis [benchchem.com]

- 5. thomassci.com [thomassci.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 543-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound [stenutz.eu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound 98 543-27-1 [sigmaaldrich.com]

- 12. framochem.com [framochem.com]

- 13. prepchem.com [prepchem.com]

Chemical Structure and Identification

An In-depth Technical Guide to Isobutyl Chloroformate

This guide provides a comprehensive overview of this compound (IBCF), a crucial reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. It covers the molecule's structure, properties, synthesis, and key applications, with a focus on its role in peptide coupling.

This compound, with the IUPAC name 2-methylpropyl carbonochloridate, is a chloroformate ester of isobutanol.[1][2] Its structure is characterized by an isobutyl group attached to a chloroformate functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methylpropyl carbonochloridate[1][2] |

| Synonyms | Chloroformic acid isobutyl ester, IBCF, Isobutyl chlorocarbonate[3][4] |

| CAS Number | 543-27-1[3] |

| Molecular Formula | C₅H₉ClO₂[4] |

| Molecular Weight | 136.58 g/mol |

| SMILES | CC(C)COC(=O)Cl[1] |

| InChI Key | YOETUEMZNOLGDB-UHFFFAOYSA-N[1][4] |

Physicochemical and Spectroscopic Data

This compound is a colorless to light-colored liquid with a pungent odor.[1] It is flammable, corrosive, and reacts with water.[1][5]

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light-colored liquid[1][5] |

| Boiling Point | 128.8 °C (lit.) |

| Density | 1.053 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.407 (lit.) |

| Vapor Pressure | 22.8 hPa (2.2 kPa) at 20 °C |

| Flash Point | 36 °C (96.8 °F) - closed cup |

| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform, and benzene.[1] |

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Interpretation |

|---|---|

| ¹H NMR | - CH₃: Doublet, ~0.9-1.0 ppm (6H)- CH: Multiplet, ~1.9-2.1 ppm (1H)- CH₂: Doublet, ~4.0-4.2 ppm (2H)(Predicted chemical shifts based on structure) |

| ¹³C NMR | Four distinct signals are expected for the isobutyl group carbons and the carbonyl carbon.[1] |

| Infrared (IR) | ~1780 cm⁻¹: Strong C=O stretching (characteristic of acid chlorides)~1160 cm⁻¹: C-O stretching~780 cm⁻¹: C-Cl stretching(Data from NIST IR Spectrum)[4] |

| Mass Spec (EI) | m/z 43: [C₃H₇]⁺, Isopropyl cation (Top Peak)[1]m/z 56: [C₄H₈]⁺, Isobutene via McLafferty rearrangement (2nd Highest)[1]m/z 41: [C₃H₅]⁺, Allyl cation (3rd Highest)[1] |

Synthesis of this compound

This compound is typically synthesized by the reaction of anhydrous isobutyl alcohol with an excess of liquid phosgene (B1210022) at low temperatures.[6][7]

Experimental Protocol: Synthesis

-

Preparation : Cool 148.4 g (0.15 mole) of liquid phosgene in a suitable reactor to -40 °C.

-

Reaction : While stirring, slowly add 74.1 g (0.1 mole) of anhydrous isobutyl alcohol to the cooled phosgene.

-

Warming : After the addition is complete, allow the reaction temperature to slowly rise to 0 °C and continue stirring for an additional 20 minutes.

-

Aging : Let the reaction mixture stand overnight at room temperature.

-

Purging : Purge the mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride gas.

-

Distillation : Distill the resulting liquid to obtain pure this compound. The expected boiling point is 123-126 °C, with a typical yield of around 70%.

Application in Peptide Synthesis: The Mixed Anhydride (B1165640) Method

A primary application of this compound in drug development and organic synthesis is as a coupling agent for the formation of amide (peptide) bonds.[8][9] It is used to activate a carboxylic acid (the C-terminus of an N-protected amino acid) by forming a mixed carboxylic-carbonic anhydride. This activated intermediate is highly reactive towards nucleophilic attack by the amine group of a second amino acid (or its ester), leading to peptide bond formation.[8][9] This method is valued for minimizing racemization, especially when conducted at low temperatures.[9]

Experimental Protocol: General Peptide Coupling

This protocol describes a general procedure for coupling an N-protected amino acid with an amino acid ester in a solution phase.

-

Acid Activation :

-

Dissolve the N-protected amino acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]

-

Cool the solution to -15 °C using a dry ice/acetone or similar cooling bath.[8]

-

Add N-methylmorpholine (NMM) or another suitable tertiary amine (1.0 equivalent) dropwise while maintaining the temperature.[8]

-

Slowly add this compound (1.0 equivalent) dropwise to the solution. A precipitate of N-methylmorpholine hydrochloride may form.[8]

-

Stir the mixture at -15 °C for 5-15 minutes to allow for the complete formation of the mixed anhydride.

-

-

Coupling Reaction :

-

In a separate flask, prepare a solution of the amino acid ester hydrochloride salt (1.0-1.2 equivalents) and neutralize it with NMM (1.0-1.2 equivalents) in an anhydrous solvent.

-

Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.[10]

-

Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.[10] Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

-

-

Work-up and Purification :

-

Filter the reaction mixture to remove the precipitated amine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted materials and byproducts.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude peptide using silica (B1680970) gel column chromatography or recrystallization.

-

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions.[1] It is flammable, highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

Table 4: Safety and Handling Information

| Category | Information |

|---|---|

| GHS Pictograms | Flame, Corrosion, Skull and Crossbones |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. |

| PPE | Chemical-resistant gloves, chemical splash goggles, face shield, lab coat, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[11] |

| Handling | Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Ground/bond container and receiving equipment. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Moisture sensitive; handle under inert gas.[5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container under inert gas. Store locked up. Keep away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases. |

| Spill & Disposal | In case of a spill, isolate the area. Use a non-combustible absorbent material to clean up. Do not use water.[5] Dispose of contents/container to an approved waste disposal plant. |

References

- 1. This compound | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (543-27-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 8. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Reaction Mechanism of Isobutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl chloroformate (IBCF) is a highly versatile reagent in organic synthesis, primarily recognized for its critical role in the formation of amide bonds through the mixed anhydride (B1165640) method. This technique is a cornerstone in peptide synthesis and is widely employed in the development of pharmaceuticals and other bioactive molecules. The reaction's efficiency, scalability, and the ability to minimize racemization when conducted under optimized conditions make it a favored approach. This guide provides a comprehensive examination of the core reaction mechanism of this compound, details on side reactions, quantitative data on reaction outcomes, and explicit experimental protocols for key applications.

Core Reaction Mechanism: The Mixed Anhydride Method

The primary application of this compound is the activation of carboxylic acids, particularly N-protected amino acids, to facilitate nucleophilic acyl substitution. The process occurs in a two-step, one-pot procedure.[1]

-

Formation of the Mixed Carboxylic-Carbonic Anhydride: The reaction is initiated by the deprotonation of a carboxylic acid with a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA), to form a carboxylate salt. This salt then reacts with this compound to generate a highly reactive mixed carboxylic-carbonic anhydride intermediate.[1] This step is typically performed at low temperatures (e.g., -15°C to 0°C) to ensure the stability of the mixed anhydride.[1][2]

-

Nucleophilic Acyl Substitution: The activated carbonyl group of the mixed anhydride is then susceptible to nucleophilic attack. The addition of a primary or secondary amine (e.g., an amino acid ester) leads to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the unstable isobutyloxycarbonyl group, which decomposes into isobutanol and carbon dioxide, to yield the desired amide product.[1]

A diagram illustrating the general mechanism of the mixed anhydride method for peptide bond formation is presented below.

Side Reactions and Considerations

While the mixed anhydride method is highly effective, several side reactions can occur, potentially reducing the yield and purity of the desired product. Understanding and controlling these side reactions is crucial for successful synthesis.

-

Urethane (B1682113) Formation: A significant side reaction is the formation of a urethane byproduct. This can occur if the amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired carboxyl carbonyl. Additionally, unreacted this compound can react directly with the amine nucleophile to form a urethane.[3][4] The choice of base and solvent system plays a critical role in minimizing urethane formation, with combinations like N-methylpiperidine in dichloromethane (B109758) showing favorable results.[4]

-

Symmetrical Anhydride Formation: The mixed anhydride can disproportionate to form a symmetrical anhydride of the starting carboxylic acid. This symmetrical anhydride can also react with the amine nucleophile, but this pathway can be less efficient and can complicate purification. A reverse addition of the carboxylic acid and base to the this compound has been shown to minimize the formation of the symmetrical anhydride.[3]

-

Racemization: For chiral carboxylic acids, such as N-protected amino acids, racemization is a potential concern. The formation of an oxazolone (B7731731) intermediate from the mixed anhydride can lead to the loss of stereochemical integrity.[5] Conducting the reaction at low temperatures is a key strategy to suppress racemization.[1] The choice of chloroformate can also influence the degree of racemization, with menthyl chloroformate showing reduced racemization compared to this compound in some cases.[6]

A diagram depicting the main reaction pathway and key side reactions is provided below.

Quantitative Data

The yield and purity of the product in this compound-mediated reactions are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Yields of Dipeptide Synthesis (Z-Gly-Phe-Gly-OEt) under Various Conditions [5]

| Chloroformate | Base (Equivalents) | Activation Time (sec) | Temperature (°C) | Yield of L-isomer (%) | Yield of DL-isomer (%) |

| This compound | N-Methylmorpholine (1) | 30 | -15 | 93 | 0 |

| This compound | Trimethylamine (1) | 60 | -14 | 93 | 0 |

| This compound | Trimethylamine (1) | 60 | -5 | 88 | 1 |

| Methyl Chloroformate | Triethylamine (1) | 60 | -15 | 23 | 0 |

| Methyl Chloroformate | Triethylamine (2) | 60 | -15 | 80 | 0 |

Table 2: Influence of HOBt on Peptide and Urethane Yields [6]

| Substrate | Additive (1 equiv.) | Peptide Yield (%) | Urethane Yield (%) |

| Boc-Ile-OH | None | 85 | 3.0 |

| Boc-Ile-OH | HOBt | 90 | 2.0 |

Table 3: Yields for Coupling of Boc-Protected Amino Acids [2]

| Boc-Amino Acid | Yield (%) | Purity (%) |

| Boc-Phe | 98.5 | >99 |

| Boc-Val | 95.9 | -- |

| Boc-Pro | 95.6 | >99.5 |

| Boc-Thr(OBzl) | 97.2 | >99 |

| Boc-Met | 99.2 | >99.5 |

Experimental Protocols

The following are detailed experimental protocols for common applications of this compound.

Protocol 1: Large-Scale Synthesis of an Amide via the Mixed Anhydride Method[1]

This protocol describes a general procedure for the synthesis of an amide on a 0.5 mole scale.

Materials:

-

Carboxylic acid (0.50 mol)

-

Anhydrous dichloromethane (DCM) (2.0 L)

-

Triethylamine (TEA) (0.60 mol)

-

This compound (0.55 mol)

-

Amine (0.50 mol)

-

3-Neck round-bottom flask (5 L) with mechanical stirrer, temperature probe, and nitrogen inlet

-

Addition funnel (1 L)

-

Ice/water bath

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge the 3-neck flask with the carboxylic acid and 1.5 L of anhydrous DCM. Begin stirring and cool the mixture to 0°C.

-

Base Addition: Add TEA dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.

-

Mixed Anhydride Formation: In a separate flask, dissolve this compound in 0.5 L of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0°C. Stir the resulting mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Amine Addition: Dissolve the amine in 0.5 L of anhydrous DCM and add it dropwise to the reaction mixture, keeping the internal temperature below 5°C.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS. Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Dipeptide (Boc-L-phenylalanyl-L-phenylalanine ethyl ester)[7]

Materials:

-

Boc-L-phenylalanine (5.28 g, 19.9 mmol)

-

Chloroform (50 mL)

-

This compound (2.58 mL, 19.9 mmol)

-

N-methylmorpholine (NMM) (2.19 mL, 19.9 mmol for activation; 2.19 mL, 19.9 mmol for amine)

-

L-Phenylalanine ethyl ester hydrochloride (4.57 g, 19.9 mmol)

-

1 M Hydrochloric acid

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of Boc-L-phenylalanine in chloroform, add this compound and N-methylmorpholine. Stir the mixture for one hour.

-

Add L-Phenylalanine ethyl ester hydrochloride and another equivalent of N-methylmorpholine to the reaction mixture and stir overnight.

-

Dilute the resulting clear solution with chloroform.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product. The crude product can be used in the next step without further purification or can be purified by column chromatography.

A typical experimental workflow for peptide synthesis using the mixed anhydride method is visualized below.

Conclusion

This compound is an indispensable tool in modern organic synthesis, particularly for the construction of amide bonds in sensitive and complex molecules like peptides. A thorough understanding of its reaction mechanism, including the formation of the key mixed anhydride intermediate and the potential for side reactions, is paramount for its successful application. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of base and solvent, researchers can achieve high yields of the desired products with minimal impurities and racemization. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Isobutyl Chloroformate: A Versatile Reagent in Synthetic and Analytical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isobutyl chloroformate (IBCF) is a highly reactive chloroformate ester that serves as a cornerstone reagent in modern chemical research. Its utility spans from the intricate assembly of bioactive peptides to the sensitive detection of metabolites. This technical guide provides a comprehensive overview of its primary applications, detailing the underlying mechanisms, experimental protocols, and performance data for its use in peptide synthesis, chemical derivatization for chromatography, and the formation of carbamates and carbonates.

Core Application: Peptide Synthesis via the Mixed Anhydride (B1165640) Method

The most prominent use of this compound in research is as a coupling agent for the formation of amide bonds, particularly in peptide synthesis.[1] The "mixed anhydride method" offers a rapid, cost-effective, and high-yielding alternative to other coupling strategies, with the significant advantage of minimizing racemization when conducted at low temperatures.[2]

Mechanism of Action

The process occurs in a one-pot, two-step sequence. First, an N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with this compound to generate a highly reactive mixed carboxylic-carbonic anhydride intermediate. In the second step, a nucleophilic amine (the N-terminus of another amino acid or peptide) attacks the carbonyl carbon of the original amino acid moiety within the mixed anhydride. This leads to the formation of the desired peptide bond and the collapse of the unstable carbonic-isobutyl portion into isobutanol and carbon dioxide as byproducts.[2]

Figure 1: Reaction mechanism for peptide synthesis via the mixed anhydride method.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine on a 0.5 mole scale.[2]

-

Initial Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the carboxylic acid (0.50 mol) and triethylamine (B128534) (TEA) (0.55 mol) in anhydrous dichloromethane (B109758) (1.0 L).

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Mixed Anhydride Formation: In a separate flask, dissolve this compound (0.55 mol) in anhydrous dichloromethane (0.5 L). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes post-addition.[2]

-

Amine Addition: Dissolve the amine (0.50 mol) in anhydrous dichloromethane (0.5 L) and add it dropwise to the reaction mixture. The internal temperature should be kept below 5 °C during this addition.[2]

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation: Representative Amide Synthesis Yields

The mixed anhydride method is effective for a wide range of substrates, consistently providing good to excellent yields.[2]

| Carboxylic Acid | Amine | Base | Solvent | Yield (%) | Reference |

| Z-Gly-Phe-OH | H-Gly-OEt | N-Methylmorpholine | THF | 93 | Anderson et al. (1966)[3] |

| Boc-O-benzyl-L-threonine | Leucine t-butyl ester | N-Methylmorpholine | THF | 99 | U.S. Patent 4,351,762[4] |

| N-Boc Aspartic Acid | N-Benzylmethylamine | N-Methylmorpholine | THF | >90 | ResearchGate Publication (2025)[5] |

| 3-Phenylpropionic Acid | Benzylamine | Triethylamine | Dichloromethane | 95 | BenchChem Application Note[2] |

| Benzoic Acid | Aniline | Triethylamine | Dichloromethane | 92 | BenchChem Application Note[2] |

Core Application: Derivatization Agent for Chromatography

In analytical chemistry, this compound is a key reagent for the derivatization of polar analytes, rendering them sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This is particularly useful for the quantitative analysis of amino acids, organic acids, and polyamines in complex biological matrices.[6][7][8]

Mechanism of Action

The derivatization is typically a rapid, one-step reaction performed in an aqueous medium. In the presence of a base like pyridine (B92270) and an alcohol (isobutanol), IBCF reacts with the functional groups of the analyte (e.g., carboxylic acids, amines). Carboxylic acids are converted to their isobutyl esters, and amino groups are converted to their isobutyloxycarbonyl derivatives. This process masks the polar functional groups, significantly increasing the analyte's volatility.[7]

Figure 2: Experimental workflow for derivatization of organic acids for GC-MS analysis.

Experimental Protocol: Derivatization of Organic Acids in Aqueous Solution

This protocol provides a general method for the derivatization of organic acids in e-liquid or aerosol samples for GC-MS analysis.[7]

-

Extraction: Dilute the e-liquid sample five-fold with Type 1 water. For aerosol samples, extract the collected filter pad in 10 mL of Type 1 water by shaking for 30 minutes.

-

pH Adjustment: Take an aliquot of the sample extract and adjust the pH to 9–10 using a saturated sodium bicarbonate solution. This ensures the organic acids are in their carboxylate form, ready for derivatization.[7]

-

Derivatization: To the pH-adjusted sample, add isobutanol, pyridine, and this compound, typically in a 4:3:3 ratio.[7] Vortex the mixture to ensure complete reaction.

-

Isolation: Extract the newly formed isobutyl esters by adding a GC-friendly solvent such as hexane. Vortex thoroughly and allow the layers to separate.

-

Analysis: Carefully transfer the upper organic layer (hexane) to a GC vial for analysis by GC-MS.

Data Presentation: Analytes Derivatized with this compound

IBCF has been successfully used to derivatize a variety of important metabolites for quantitative analysis.

| Analyte Class | Analytical Method | Key Advantages | Reference(s) |

| Amino Acids | GC-FID, GC-MS | Provides more sensitivity relative to other alkyl chloroformates.[6] | Wang et al. (1995)[6] |

| Organic Acids | GC-MS | Robust, aqueous-phase derivatization simplifies sample preparation.[7] | CORESTA Report (2020)[7] |

| Polyamines | LC-MS | Allows quantitative measurement of 13+ polyamines in a 15-min run.[8] | Methods in Enzymology (2025)[8] |

| Perfluorinated Acids | GC | Rapid and simple procedure for converting acids to volatile esters.[9] | Dufková et al. (2009)[9] |

| Taurine | GC | Enables gas chromatographic determination of urinary taurine.[9] | Masuoka et al. (1989)[9] |

Core Application: Synthesis of Carbamates and Carbonates

As a fundamental reagent in organic chemistry, this compound is widely used for the synthesis of isobutyl carbamates and isobutyl carbonates.[10][11][12] These reactions are essential for installing the carbamate (B1207046) or carbonate functional groups, which are prevalent in pharmaceuticals, agrochemicals, and polymers. The carbamate group is also a common nitrogen-protecting group in multi-step organic synthesis.

Mechanism of Action

The synthesis is a straightforward nucleophilic acyl substitution.

-

Carbamate Formation: An amine (primary or secondary) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent loss of a chloride ion, followed by deprotonation (typically by a second equivalent of the amine or an added base), yields the corresponding N-isobutyloxycarbonyl-protected amine (carbamate).

-

Carbonate Formation: An alcohol, typically deprotonated first with a base to form a more nucleophilic alkoxide, attacks the this compound to yield a mixed carbonate ester.

Figure 3: General reaction pathways for carbamate and carbonate synthesis.

These foundational reactions highlight the role of this compound not just as a coupling agent but also as a versatile building block for introducing the isobutyloxycarbonyl moiety into a wide array of molecules.[10][11]

References

- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]

- 7. coresta.org [coresta.org]

- 8. Polyamine quantitation by LC-MS using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 98 543-27-1 [sigmaaldrich.com]

- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 11. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 12. Carbonate synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Preparation of Isobutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals only. The synthesis of isobutyl chloroformate involves highly toxic and hazardous materials, including phosgene (B1210022). All experimental work must be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures in place.

Introduction

This compound (IBCF) is a highly reactive organic compound and a key reagent in synthetic organic chemistry.[1] With the chemical formula C₅H₉ClO₂, it serves as a versatile building block, primarily for the formation of mixed carboxylic-carbonic anhydrides.[2][3] This reactivity makes it an indispensable tool in peptide synthesis, where it facilitates the formation of amide bonds between amino acids, often minimizing racemization.[1][4] It is also used in the synthesis of other organic molecules, such as carbamates and for blocking hydroxyl groups in oligonucleotide synthesis.[1][3]

Core Synthesis Reaction

The principal industrial and laboratory method for synthesizing this compound is the reaction of anhydrous isobutyl alcohol (isobutanol) with phosgene (COCl₂).[1][5] Phosgene, a highly toxic gas, acts as the source of the carbonyl chloride group.[6] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.[1][5]

The overall reaction is as follows:

(CH₃)₂CHCH₂OH + COCl₂ → (CH₃)₂CHCH₂OCOCl + HCl

Isobutanol + Phosgene → this compound + Hydrogen Chloride

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from isobutanol and phosgene, based on a literature procedure.[5]

| Parameter | Value | Reference |

| Reactants | ||

| Anhydrous Isobutyl Alcohol | 1.0 mole (74.1 g) | [5] |

| Liquid Phosgene | 1.5 mole (148.4 g) | [5] |

| Reaction Conditions | ||

| Initial Temperature | -40 °C | [5] |

| Final Temperature | 0 °C to Room Temperature | [5] |

| Product Information | ||

| Yield | 70% (95-96 g) | [5] |

| Boiling Point | 123-126 °C | [5] |

| Refractive Index (n_D) | 1.4168 | [5] |

| Density | 1.053 g/mL at 25 °C | [7] |

| Molecular Weight | 136.58 g/mol | [2] |

Experimental Protocol: Synthesis from Isobutanol and Phosgene

The following protocol is a detailed summary of a literature method for the preparation of this compound.[5]

Reagents and Equipment:

-

Anhydrous isobutyl alcohol

-

Liquid phosgene

-

A reaction vessel equipped with a stirrer, cooling bath, and a system for purging with dry air.

-

Distillation apparatus

Methodology:

-

Charging the Reactor: 148.4 g (1.5 moles) of liquid phosgene is introduced into the reaction vessel, which is cooled to -40 °C.[5]

-

Addition of Isobutanol: 74.1 g (1.0 mole) of anhydrous isobutyl alcohol is added slowly to the cooled, stirred phosgene.[5] The slow addition is crucial to control the reaction temperature.

-

Warming and Stirring: After the complete addition of isobutanol, the reaction temperature is gradually raised to 0 °C.[5] The mixture is then stirred for an additional 20 minutes at this temperature.[5]

-

Overnight Reaction: The reaction mixture is allowed to stand overnight at room temperature to ensure the reaction goes to completion.[5]

-

Removal of Excess Reagents: The reaction mixture is purged with dry air for 2 hours to remove the excess phosgene and the hydrogen chloride byproduct.[5] This step must be performed in a well-ventilated fume hood with appropriate scrubbing for the exiting gases.

-

Purification: The crude product is then purified by distillation.[5] The fraction boiling between 123-126 °C is collected as pure this compound.[5]

Alternative Safer Approaches:

Due to the extreme toxicity of phosgene, alternative methods are often preferred.[6] These include the use of phosgene substitutes like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate), which are solid and liquid, respectively, and therefore easier to handle.[8] Another approach is the in-situ generation of phosgene from less hazardous precursors like chloroform (B151607) through photochemical oxidation, which is then immediately consumed in the reaction.[9][10]

Mandatory Safety Precautions

Working with this compound and its precursors requires strict adherence to safety protocols.

Hazard Profile:

-

This compound: It is a flammable liquid and vapor.[11][12] It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and serious eye damage.[11][13] It is also corrosive and moisture-sensitive.[1][11]

-

Phosgene: An extremely toxic gas that was used as a chemical warfare agent.[6][8] Inhalation can be fatal, and the effects can be delayed.[6] It is a severe respiratory irritant that can cause pulmonary edema.[6]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and acid gases is essential, especially when handling phosgene.[12]

-

Eye Protection: Chemical splash goggles and a face shield are required.[12][14]

-

Hand Protection: Impervious gloves, such as butyl rubber, should be worn.[1][12]

-

Skin and Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact.[12][14]

Engineering Controls:

-

All manipulations must be carried out in a properly functioning chemical fume hood.[12][14]

-

Emergency eyewash stations and safety showers must be readily accessible.[11][12]

-

Use spark-proof tools and explosion-proof equipment due to the flammable nature of this compound.[12]

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][15] Seek immediate medical attention.[15]

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[12][15] Seek immediate medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes.[12][15] Remove contact lenses if present and easy to do.[12][15] Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: Rinse the mouth.[15] Do not induce vomiting.[12] Seek immediate medical attention.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for this compound Synthesis.

References

- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]

- 2. This compound [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound 98 543-27-1 [sigmaaldrich.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound CAS 543-27-1 | 802358 [merckmillipore.com]

- 14. uthsc.edu [uthsc.edu]

- 15. lobachemie.com [lobachemie.com]

Chemical Identification and GHS Classification

An In-depth Technical Guide to the Safe Handling of Isobutyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety information for this compound (CAS No. 543-27-1), derived from its Safety Data Sheet (SDS). It is intended to equip laboratory and drug development professionals with the critical data and procedural logic necessary for safe handling, storage, and emergency response.

This compound is a colorless to light-colored liquid with a pungent odor.[1] It is primarily used in laboratory settings for chemical synthesis.[2] Due to its chemical properties, it is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple acute and chronic risks.[3][4]

The GHS classification, as standardized by OSHA (29 CFR 1910.1200), highlights the severe nature of the hazards associated with this chemical.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or Toxic if inhaled |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Table 1: GHS Hazard Classification for this compound.[3][4][5]

Physicochemical and Toxicological Data

Understanding the quantitative properties of this compound is essential for risk assessment and the design of safe experimental conditions.

Physical and Chemical Properties

The compound is a volatile and flammable liquid that reacts with water.[6] Its physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Boiling Point | 128 - 129 °C (at 1,013 hPa) |

| Flash Point | 36 °C (closed cup) |

| Specific Gravity / Density | 1.048 - 1.053 g/mL |

| Solubility | Decomposes in water. Miscible with ether, chloroform, benzene. |

| Appearance | Colorless to light yellow liquid |

Table 2: Key Physical and Chemical Properties.[2][4]

Toxicological Data

This compound is highly toxic, particularly via inhalation.[3][5] The available acute toxicity data are critical for understanding its potential health effects.

| Metric | Value | Species | Notes |

| LD₅₀ (Oral) | 1400 mg/kg | Rat | Harmful if swallowed.[4] |

| LC₅₀ (Inhalation) | 1.81 mg/L (4 h, vapor) | - | Fatal if inhaled. (Expert Judgment)[2][3] |

Table 3: Acute Toxicity Values.[2][3][4]

Methodological Note on Cited Experiments

Safety Data Sheets provide summarized toxicological endpoints (e.g., LD₅₀, LC₅₀) but do not include detailed experimental protocols. This data is generated through standardized, internationally recognized methodologies, primarily the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

For instance, the LD₅₀ (Lethal Dose, 50%) value reported here is typically determined using methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The core principle of this experiment involves administering the chemical to a group of animals (e.g., rats) at several dose levels. The objective is to identify the dose that causes mortality in 50% of the test population within a specified timeframe, thereby providing a quantitative measure of acute oral toxicity. Similarly, LC₅₀ (Lethal Concentration, 50%) values are determined via inhalation exposure studies (e.g., OECD Test Guideline 403) to assess the concentration of a vapor or mist that is fatal to half of the test animals.

Hazard Response and Emergency Procedures

The chemical's high reactivity and toxicity necessitate stringent and well-defined emergency protocols. The logical flow from hazard identification to first aid is critical for minimizing harm upon exposure.

Caption: GHS Hazard Identification and First Aid Workflow for this compound.

Handling, Storage, and Spill Management

Safe laboratory practice requires strict adherence to handling and storage protocols to prevent accidental release and exposure.

Handling and Storage

-

Handling : Always work under a chemical fume hood.[2] Do not inhale vapors or mists.[3] Use explosion-proof equipment and non-sparking tools. Ensure the container and receiving equipment are grounded/bonded to prevent static discharge.[4][5] Wear appropriate Personal Protective Equipment (PPE) as detailed in the diagram below.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up, accessible only to authorized personnel.[3] The material is moisture-sensitive and should be stored under an inert gas. Keep away from heat, sparks, open flames, and other ignition sources.[4]

Spill Response Workflow

In the event of a spill, a systematic response is crucial to ensure safety and environmental protection.

Caption: Logical Workflow for Spill Response and Personal Protective Equipment (PPE) Selection.

Transport Information

This compound is regulated as a hazardous material for transport due to its multiple hazards.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard Classes | Packing Group |

| DOT (US) | UN3489 | Toxic by inhalation liquid, flammable, corrosive, n.o.s. | 6.1 | 3, 8 | I |

| IMDG | UN3489 | Toxic by inhalation liquid, flammable, corrosive, n.o.s. | 6.1 | 3, 8 | I |